molecular formula C8H9NO2 B140655 Methyl 2-methylnicotinate CAS No. 65719-09-7

Methyl 2-methylnicotinate

Cat. No. B140655
CAS RN: 65719-09-7
M. Wt: 151.16 g/mol
InChI Key: KLHWBYHFWALOIJ-UHFFFAOYSA-N
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Description

Methyl 2-Methylnicotinate is an ester derivative of nicotinic acid. It is used in the preparation of bicyclic nitrogen-containing heterocycles . It is also a pyrolysis product of cocaine .


Synthesis Analysis

Methyl 2-Methylnicotinate is used as a synthetic nicotine analog in electronic cigarette pod systems . The synthesis protocols to generate 6-methyl nicotine from petrochemical precursors have been described in patents .


Molecular Structure Analysis

The molecular formula of Methyl 2-Methylnicotinate is C8H9NO2 . Its molecular weight is 151.16 g/mol . The InChI key is KLHWBYHFWALOIJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 2-Methylnicotinate has a molecular weight of 151.16 g/mol . It has a computed XLogP3-AA of 1.1, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 . Its exact mass is 151.063328530 g/mol .

Scientific Research Applications

Methyl 2-methylnicotinate: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Bicyclic Nitrogen-Containing Heterocycles: Methyl 2-methylnicotinate is utilized as an ester derivative of nicotinic acid in the synthesis of bicyclic nitrogen-containing heterocycles . These heterocycles are crucial structures in many pharmaceuticals and are often used as building blocks in organic chemistry due to their diverse biological activities.

Bioprocessing and Cell Culture: In bioprocessing and cell culture applications, Methyl 2-methylnicotinate may be used as a reagent or intermediate. The specific details of its role in these processes are not widely documented, but it is likely involved in the synthesis or modification of compounds within the cell culture medium .

Food and Beverage Industry: While detailed applications in the food and beverage industry are not explicitly stated, chemicals like Methyl 2-methylnicotinate could be involved in research related to food additives, flavorings, or preservation methods .

Transfection Applications: Transfection techniques, which introduce foreign nucleic acids into cells, may utilize Methyl 2-methylnicotinate as a component in the transfection reagents or formulations .

Pharmaceutical Research: As an ester derivative of nicotinic acid, Methyl 2-methylnicotinate may be involved in pharmaceutical research, particularly in the exploration of new drug formulations or as a precursor for active pharmaceutical ingredients .

Chemical Education and Research: In educational settings, Methyl 2-methylnicotinate can be used to demonstrate various chemical reactions and synthesis techniques to students and researchers .

Safety and Hazards

Methyl 2-Methylnicotinate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Methyl 2-Methylnicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . Its action as a rubefacient is thought to involve peripheral vasodilation . For veterinary purposes, it is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

properties

IUPAC Name

methyl 2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHWBYHFWALOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426734
Record name Methyl 2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylnicotinate

CAS RN

65719-09-7
Record name Methyl 2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65719-09-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

methyl 2-methylnicotinate was synthesized from 2-methylnicotinic acid following the general procedure as described for dimethylpyridine-3,5-dicarboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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